molecular formula C27H26ClN3O2 B11410071 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11410071
M. Wt: 460.0 g/mol
InChI Key: NRTQUUASTPZYHO-UHFFFAOYSA-N
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Description

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a chlorophenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2-chlorophenoxy)ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 2-ethylphenyl isocyanate under reflux conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidinone Derivatives: Compounds like piracetam and levetiracetam contain the pyrrolidinone ring and are known for their neurological effects.

Uniqueness

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is unique due to the combination of its structural features, which may result in distinct biological activities and applications. The presence of the chlorophenoxyethyl group and the specific substitution pattern on the benzimidazole core differentiate it from other similar compounds.

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-2-19-9-3-6-12-23(19)31-18-20(17-26(31)32)27-29-22-11-5-7-13-24(22)30(27)15-16-33-25-14-8-4-10-21(25)28/h3-14,20H,2,15-18H2,1H3

InChI Key

NRTQUUASTPZYHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl

Origin of Product

United States

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